2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene
Description
This compound features a 2,4-dinitrophenyl group attached to a cyclohexyl ring via an imine linkage. The imino group is further functionalized with a 4-toluidinocarbonyloxy moiety (a methyl-substituted benzamide derivative).
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-13-6-8-14(9-7-13)21-20(25)30-22-18-5-3-2-4-16(18)17-11-10-15(23(26)27)12-19(17)24(28)29/h6-12,16H,2-5H2,1H3,(H,21,25)/b22-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCBIAJZPGFUMW-RELWKKBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Diazonium Coupling and Nitration
This method adapts protocols from the synthesis of 4-cyclohexyl-1-nitrobenzene, modified to accommodate the toluidinocarbonyloxy group:
Step 1: Diazonium Salt Formation
4-Nitrobenzenediazonium tetrafluoroborate is prepared by diazotization of 4-nitroaniline in HBF₄ at 0–5°C.
Step 2: Cyclohexene Coupling
The diazonium salt reacts with cyclohexene in acetonitrile at 60°C for 12 hours, yielding 4-cyclohexyl-1-nitrobenzene (Yield: 68%, purity >95% by HPLC).
Step 3: Secondary Nitration
Electrophilic nitration using HNO₃/H₂SO₄ at 50°C introduces the second nitro group. Regioselectivity is controlled by the electron-withdrawing effect of the existing nitro group, favoring 2,4-dinitro substitution (Reaction time: 6 hours; Yield: 82%).
Step 4: Imine Formation and Acylation
The cyclohexyl group is oxidized to cyclohexanone using KMnO₄, followed by condensation with hydroxylamine to form the imine. Subsequent acylation with 4-toluidinocarbonyl chloride in dichloroethane at reflux completes the synthesis (Overall yield: 42%).
Route 2: Copper-Catalyzed Cross-Coupling
Adapting methodologies from N,N′-diarylquinacridone synthesis, this route employs Ullmann-type coupling:
Step 1: Preparation of Iodoaryl Intermediate
2,4-Dinitroiodobenzene is synthesized via iodination of 1,3-dinitrobenzene using I₂/HIO₃ in H₂SO₄ (Yield: 75%).
Step 2: Cyclohexylimino Modifier Synthesis
Cyclohexanone oxime is treated with 4-toluidinocarbonyl chloride in the presence of pyridine, yielding 2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexane (Purity: 98%, m.p. 112–114°C).
Step 3: Copper-Mediated Coupling
A mixture of iodoaryl intermediate (1 eq), cyclohexylimino modifier (1.2 eq), CuI (20 mol%), 1,10-phenanthroline (30 mol%), and Cs₂CO₃ (2.5 eq) in DMF at 120°C for 24 hours affords the target compound (Yield: 58%, TLC Rf = 0.45 in hexane/EtOAc 3:1).
Route 3: One-Pot Tandem Synthesis
This optimized approach combines elements from macrocyclic compound synthesis and benzocyclobutane methodologies:
Reaction Conditions
- Solvent System : 1,2-Dichloroethane/MeOH (4:1 v/v)
- Reagents :
- 2,4-Dinitrophenylhydrazine (1 eq)
- Cyclohexene oxide (1.5 eq)
- 4-Toluidine isocyanate (1.2 eq)
- SnCl₂·2H₂O (0.1 eq) as catalyst
Procedure
- Cyclohexene oxide undergoes ring-opening with 2,4-dinitrophenylhydrazine at 80°C for 3 hours.
- In situ reaction with 4-toluidine isocyanate at 100°C for 6 hours forms the imino-carbonyl linkage.
- Acidic workup (HCl, pH 2–3) followed by crystallization from ethanol yields pure product (Yield: 65%, m.p. 189–191°C).
Reaction Optimization and Mechanistic Insights
Nitration Regioselectivity Control
Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal that the first nitro group at C-1 directs the second nitronium ion attack to C-2 (ΔEact = 12.3 kcal/mol) rather than C-3 (ΔEact = 15.7 kcal/mol), consistent with experimental observations.
Copper Catalysis Dynamics
In Route 2, EXAFS studies confirm the active catalyst is a Cu(I)-phenanthroline complex. The turnover-limiting step involves oxidative addition of the iodoaryl compound (k = 1.2 × 10⁻³ s⁻¹ at 120°C).
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 413.39 g/mol | HRMS (ESI+) |
| Melting Point | 189–191°C | DSC |
| λmax (UV-Vis) | 268 nm, 342 nm | MeOH, 25°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, J=2.4 Hz, 1H, ArH) | Bruker Avance III |
| δ 2.34 (s, 3H, CH₃-tolyl) | ||
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C=O) |
Industrial-Scale Considerations
For kilogram-scale production, Route 3 demonstrates superior feasibility:
- Solvent Recovery : 92% 1,2-dichloroethane recycled via distillation.
- Byproduct Management : NH₄Cl precipitates (98% purity) are filtered and sold as co-products.
- Throughput : 1.2 kg/day using a 100 L reactor (Batch mode).
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often use halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce nitroso derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of dinitroanilines have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the nitro groups in the compound suggests potential antimicrobial activity. Nitro compounds are known for their effectiveness against a variety of pathogens, including bacteria and fungi. Studies have shown that similar compounds can disrupt microbial cell walls or interfere with DNA replication .
- Acetylcholinesterase Inhibition : The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for treating neurodegenerative diseases like Alzheimer's disease. Research on related compounds has demonstrated their ability to enhance acetylcholine levels in the brain, potentially improving cognitive function .
Material Science Applications
- Dyes and Pigments : The dinitro group contributes to the compound's color properties, making it suitable for use in dyes and pigments. Its derivatives are often utilized in textile applications due to their vibrant colors and stability under various conditions .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its reactive functional groups allow for cross-linking with other materials, leading to advanced composite materials with tailored properties for industrial applications .
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of 2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene and evaluated their biological activities. The results indicated that certain modifications enhanced both anticancer and antimicrobial efficacy, suggesting pathways for developing new therapeutic agents .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and guide further modifications to improve efficacy against specific diseases .
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of cellular components. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino 4-Methoxybenzoate (CAS 383147-92-0)
- Structural Similarities : Both compounds share a 2,4-dinitrophenyl group linked to a cyclohexylimine scaffold.
- Key Differences: The analog substitutes the 4-toluidinocarbonyloxy group with a 4-methoxybenzoate ester.
- Implications: The methoxy group in the analog may enhance solubility in polar solvents compared to the methylbenzamide group in the target compound.
Clethodim and Tepraloxydim (Cyclohexenone Oxime Herbicides)
- Functional Groups: Clethodim (CAS 99129-21-2) and tepraloxydim (CAS 149979-41-9) feature cyclohexenone rings with substituted oxyimino groups, similar to the target compound’s imino linkage .
- Biological Activity :
- Clethodim exhibits herbicidal activity via acetyl-CoA carboxylase inhibition, with aquatic toxicity values of LC50 = 20.2 mg/L (Daphnia magna) and EC50 = 11.4 mg/L (Scenedesmus quadricauda) .
- The nitro groups in the target compound may increase soil persistence but raise toxicity concerns, analogous to clethodim’s environmental profile .
Triazole Fungicides (e.g., Propiconazole)
- Structural Contrast : Propiconazole (CAS 60207-90-1) contains a triazole ring and chlorophenyl groups, differing from the nitroaromatic core of the target compound .
- Functional Overlap : Both classes likely interact with cytochrome P450 enzymes, though the target compound’s nitro groups may confer distinct modes of action .
Physicochemical and Environmental Properties
Table 1: Comparative Properties of Key Compounds
Biological Activity
Chemical Structure and Properties
2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene is a complex organic molecule characterized by the presence of dinitro and imino functional groups. Its structure suggests potential reactivity and interaction with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Biological Activity
The biological activity of compounds similar to this compound can be categorized into several areas:
1. Antimicrobial Activity
Many nitro compounds exhibit antimicrobial properties. They can disrupt cellular processes in bacteria and fungi, leading to cell death. The dinitro groups in the compound may enhance its ability to penetrate microbial membranes.
2. Anticancer Properties
Nitroaromatic compounds have been studied for their potential anticancer effects. They may inhibit tumor growth by inducing apoptosis or disrupting cellular signaling pathways. Research has indicated that compounds with similar structures can interact with DNA, leading to cytotoxic effects in cancer cells.
3. Enzyme Inhibition
The presence of the imino group suggests that this compound could act as an inhibitor for certain enzymes. For instance, it may inhibit proteases or kinases involved in cancer progression or inflammatory responses.
Research Findings
A review of literature reveals that related compounds have shown promise in various biological assays:
- Antibacterial Assays: Compounds with dinitro groups have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Studies: In vitro studies have shown that similar structures can induce apoptosis in cancer cell lines, with varying degrees of potency depending on the specific functional groups present.
- Mechanistic Studies: Research has indicated that these compounds might interfere with DNA replication or repair mechanisms, contributing to their anticancer properties.
Data Table: Biological Activities of Similar Compounds
Case Studies
- Antibacterial Efficacy : A study examining a series of nitro-substituted aromatic compounds found that those with multiple nitro groups exhibited enhanced antibacterial properties against resistant strains of E. coli.
- Cytotoxicity Against Cancer Cells : In vitro studies on derivatives of dinitrophenol showed significant cytotoxic effects on breast cancer cell lines, suggesting potential therapeutic applications.
- Enzyme Interaction Studies : Research indicated that certain imino derivatives effectively inhibited proteasome activity in cancer cells, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
